N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The indole core is then brominated to introduce the bromo group at the 6-position. The final step involves the alkylation of the indole with 2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of microwave irradiation to speed up the Fischer indole synthesis and the use of high-yielding reagents for the bromination and alkylation steps .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indole derivatives without the bromo group.
Substitution: Indole derivatives with various substituents at the 6-position.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromo group can enhance the compound’s binding affinity and selectivity for certain targets. The pyrazinylacetamide moiety can further modulate the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole core structure.
5-bromoindole: A simpler indole derivative with a bromo group at the 5-position.
N-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide: A compound with a similar pyrazinylacetamide moiety.
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is unique due to the combination of the indole core, bromo group, and pyrazinylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C22H19BrN4O2 |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide |
InChI |
InChI=1S/C22H19BrN4O2/c23-18-7-6-17-8-10-26(20(17)12-18)11-9-24-21(28)15-27-14-19(25-13-22(27)29)16-4-2-1-3-5-16/h1-8,10,12-14H,9,11,15H2,(H,24,28) |
InChI Key |
YTPVPDPCZWNHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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